molecular formula C16H22N4O2 B1613302 tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate CAS No. 848500-02-7

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate

Cat. No.: B1613302
CAS No.: 848500-02-7
M. Wt: 302.37 g/mol
InChI Key: JPJYGUILUQQOOW-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C16H22N4O2 It is a derivative of piperidine and pyridine, featuring a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Addition of the Cyanopyridine Group: The cyanopyridine group is added via nucleophilic substitution reactions.

    Carbamate Formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, metal hydrides, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-4-yl)carbamate: This compound has an amino group instead of a cyano group, leading to different reactivity and applications.

    tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-3-yl)carbamate:

Properties

IUPAC Name

tert-butyl N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-6-9-20(10-7-13)14-12(11-17)5-4-8-18-14/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJYGUILUQQOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649485
Record name tert-Butyl [1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848500-02-7
Record name tert-Butyl [1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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